Cas no 2138216-75-6 (3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-)

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- structure
2138216-75-6 structure
商品名:3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-
CAS番号:2138216-75-6
MF:C12H13ClFN3
メガワット:253.703124761581
CID:5268412

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- 化学的及び物理的性質

名前と識別子

    • 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-
    • インチ: 1S/C12H13ClFN3/c1-3-16-12-9(15)5-17-11-7(13)4-8(14)6(2)10(11)12/h4-5H,3,15H2,1-2H3,(H,16,17)
    • InChIKey: OCPXDTDSXZKDQO-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(C)C(F)=CC=2Cl)C(NCC)=C(N)C=1

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-361940-0.1g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
0.1g
$653.0 2025-03-18
Enamine
EN300-361940-0.25g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
0.25g
$683.0 2025-03-18
Enamine
EN300-361940-1.0g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
1.0g
$743.0 2025-03-18
Enamine
EN300-361940-5.0g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
5.0g
$2152.0 2025-03-18
Enamine
EN300-361940-10.0g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
10.0g
$3191.0 2025-03-18
Enamine
EN300-361940-0.05g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
0.05g
$624.0 2025-03-18
Enamine
EN300-361940-0.5g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
0.5g
$713.0 2025-03-18
Enamine
EN300-361940-2.5g
8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine
2138216-75-6 95.0%
2.5g
$1454.0 2025-03-18

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- 関連文献

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-に関する追加情報

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl

The compound 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl (CAS No. 2138216-75-6) is a highly specialized organic molecule with a complex structure and diverse applications. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with significant importance in pharmaceuticals, agrochemicals, and materials science. The molecule features a quinoline ring system with multiple substituents: a chlorine atom at position 8, an ethyl group at position 4 (N4), a fluorine atom at position 6, and a methyl group at position 5. These substituents confer unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl. Researchers have explored various methodologies to optimize the synthesis process, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These techniques have significantly improved the yield and purity of the compound while reducing reaction times. For instance, a study published in *Organic Process Research & Development* demonstrated that microwave-assisted conditions can achieve high yields of this compound within minutes compared to traditional methods that require hours or even days.

The structural complexity of 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl makes it an attractive candidate for use in drug discovery programs. The quinoline core is known for its ability to interact with various biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). The substituents on the ring further enhance its bioactivity by modulating its lipophilicity and hydrogen bonding capacity. Recent studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, making it a promising lead for anti-inflammatory drug development.

In addition to its pharmaceutical applications, 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl has also found utility in materials science. Its aromaticity and electron-withdrawing substituents make it suitable for use in organic electronics. Researchers have investigated its potential as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. A paper in *Advanced Materials* highlighted that this compound can significantly enhance the efficiency of OLEDs by facilitating charge transport across the device layers.

The synthesis of 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl involves multiple steps that require precise control over reaction conditions. The starting material is typically a substituted quinoline derivative, which undergoes nucleophilic substitution or coupling reactions to introduce the desired substituents. The presence of electron-withdrawing groups like chlorine and fluorine necessitates careful handling during these reactions to avoid side products. Modern computational tools like density functional theory (DFT) have been employed to predict reaction pathways and optimize synthetic routes.

From an environmental perspective, the production and handling of 3,4-quinolediamine derivatives must adhere to strict safety protocols due to their potential toxicity and reactivity. However, recent green chemistry initiatives have focused on developing eco-friendly synthesis methods for these compounds. For example, solvent-free reactions or the use of biodegradable solvents have been proposed as sustainable alternatives to traditional methods.

In conclusion,3-quinolediamines like 3-quinolediamines, particularly 3-quinolediamines with halogen substituents, continue to be a focal point of research due to their unique chemical properties and wide-ranging applications. As new synthetic methods emerge and our understanding of their biological activity deepens,this compound will undoubtedly play an increasingly important role in both academic research and industrial applications.

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